3-Bromo-1,1-diethoxy-2,2-dimethylpropane
Description
3-Bromo-1,1-diethoxy-2,2-dimethylpropane (C8H17BrO2) is a brominated acetal derivative characterized by a central propane backbone substituted with two ethoxy groups at position 1, two methyl groups at position 2, and a bromine atom at position 3. The ethoxy groups act as electron-donating substituents, influencing the compound’s stability and reactivity. This compound is primarily utilized in organic synthesis as an alkylating agent or intermediate in nucleophilic substitution reactions, particularly in scenarios requiring carbocation stabilization .
Properties
Molecular Formula |
C9H19BrO2 |
|---|---|
Molecular Weight |
239.15 g/mol |
IUPAC Name |
3-bromo-1,1-diethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C9H19BrO2/c1-5-11-8(12-6-2)9(3,4)7-10/h8H,5-7H2,1-4H3 |
InChI Key |
GBPJKCNNAPOFQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)(C)CBr)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane typically involves the bromination of 1,1-diethoxy-2,2-dimethylpropane. This can be achieved by reacting 1,1-diethoxy-2,2-dimethylpropane with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a higher yield and purity of the product. The use of automated systems and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1-diethoxy-2,2-dimethylpropane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination Reactions: The major products are alkenes.
Oxidation: The products can be aldehydes, ketones, or carboxylic acids.
Scientific Research Applications
3-Bromo-1,1-diethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1-diethoxy-2,2-dimethylpropane involves its reactivity as a brominated compound. The bromine atom is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and elimination. The ethoxy groups provide steric hindrance, influencing the compound’s reactivity and selectivity in these reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
3-Bromo-1,1-dimethoxypropane (C5H11BrO2)
- Structural Differences : Replaces ethoxy groups with methoxy groups.
- Physical Properties : Lower molecular weight (183.045 g/mol vs. ~241.12 g/mol for the ethoxy analogue) results in a lower boiling point. Methoxy groups reduce steric bulk but maintain electron-donating capacity.
- Reactivity : Faster SN1 reactivity compared to ethoxy derivatives due to smaller substituents, reducing steric hindrance during carbocation formation. However, weaker stabilization of the carbocation compared to ethoxy groups may offset this effect .
3-Bromo-1,1-difluoro-2,2-dimethylpropane (C5H9BrF2)
- Structural Differences : Substitutes ethoxy groups with fluorine atoms.
- Physical Properties : Molecular weight 187.03 g/mol. Fluorine’s electronegativity introduces electron-withdrawing effects, destabilizing carbocation intermediates.
- Reactivity : Predominantly SN2 pathway due to poor carbocation stability; bulky 2,2-dimethyl groups further hinder backside attack. Discontinued commercial availability (CymitQuimica) suggests handling challenges or instability .
1-Bromo-2,2-dimethylpropane (C5H11Br)
- Structural Differences : Lacks ethoxy groups, simplifying to a tertiary bromide.
- Physical Properties : Boiling point 73.1°C, lower than the ethoxy-substituted compound due to absence of polar oxygen atoms.
- Reactivity : Classic example of a tertiary alkyl halide. Favors SN1 mechanisms due to stable carbocation formation, but steric hindrance from 2,2-dimethyl groups slows SN2. Reactivity in reduction reactions is lower than primary bromides due to steric effects .
2-Bromo-2-methylpropane ((CH3)3CBr)
- Structural Differences : Simpler tertiary structure without ethoxy or additional methyl groups.
- Reactivity : Benchmark for SN1 reactions due to highly stable tertiary carbocation. Faster reaction rates compared to 3-Bromo-1,1-diethoxy-2,2-dimethylpropane in SN1, but less versatile in applications requiring functionalized intermediates .
Tabulated Comparison of Key Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Preferred Mechanism | Key Reactivity Notes |
|---|---|---|---|---|---|
| 3-Bromo-1,1-diethoxy-2,2-dimethylpropane | C8H17BrO2 | ~241.12 | Not reported | SN1 | Ethoxy groups stabilize carbocation |
| 3-Bromo-1,1-dimethoxypropane | C5H11BrO2 | 183.045 | Not reported | SN1/SN2 | Smaller substituents reduce steric hindrance |
| 3-Bromo-1,1-difluoro-2,2-dimethylpropane | C5H9BrF2 | 187.03 | Not reported | SN2 | Electron-withdrawing F destabilizes carbocation |
| 1-Bromo-2,2-dimethylpropane | C5H11Br | 151.05 | 73.1 | SN1 | Tertiary carbocation stabilized by methyl groups |
| 2-Bromo-2-methylpropane | C4H9Br | 137.02 | 73.1 | SN1 | Rapid SN1 due to minimal steric hindrance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
